Cy 3 (Non-Sulfonated)

概要

説明

Cy 3は、シアニン-3としても知られており、ポリメチン系に属する合成染料です。シアニン染料は、通常は窒素含有複素環系の一部を形成する2つの窒素原子間の共役系によって特徴付けられます。 Cy 3は、その蛍光特性により、様々な画像化および検出アプリケーションに適しており、生物学的ラベリングに広く使用されています .

準備方法

合成経路と反応条件: Cy 3は、2つの窒素含有複素環系間にポリメチン鎖を形成する一連の化学反応によって合成されます。合成は、通常、第4級アンモニウム塩と反応性メチン化合物を塩基性条件下で縮合させることから始まります。 反応は、エタノールまたはメタノールなどの有機溶媒中で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます .

工業生産方法: 産業では、Cy 3の生産は、自動反応器と連続フロープロセスを使用した大規模合成によって行われます。反応条件は、染料の高収率と高純度を確保するために最適化されています。 最終生成物は、生物学的および産業的用途に必要な規格を満たすために、厳しい品質管理検査を受けます .

3. 化学反応解析

反応の種類: Cy 3は、次のような様々な化学反応を起こします。

酸化: Cy 3は、酸化されて様々な誘導体を形成することができ、これは蛍光特性を変化させる可能性があります。

還元: 還元反応は、Cy 3の電子構造を改変することができ、吸収スペクトルと発光スペクトルに影響を与えます。

置換: Cy 3は、染料分子の官能基が他の基に置き換えられる置換反応を起こすことができ、溶解度や結合親和性を高める可能性があります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、改変されたスペクトル特性を持つ様々なCy 3誘導体があり、画像化および検出における特定の用途に合わせて調整できます .

化学反応の分析

Amine-Reactive NHS Ester Conjugation

Cy3 non-sulfonated NHS ester reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds.

Reaction Protocol ( ):

-

Conditions :

-

Buffer: 20 mM NaH₂PO₄, 300 mM NaCl (pH 6.8).

-

Molar ratio: 10:1 (dye:protein).

-

Incubation: 4 hrs (dark, RT) + overnight (4°C).

-

Quenching: 1/10 volume 1 M Tris-HCl (pH 8).

-

| Parameter | Value |

|---|---|

| Extinction coefficient (Cy3) | ε₅₄₉ = 150,000 M⁻¹cm⁻¹ |

| Post-labeling purity | >98% (validated via SDS-PAGE) |

This reaction requires organic co-solvents (e.g., DMF or DMSO) due to the dye’s low aqueous solubility. The resulting conjugates exhibit fluorescence at ~570 nm (excitation: ~550 nm) .

Thiol-Reactive Maleimide Conjugation

Cy3 maleimide (non-sulfonated) selectively reacts with free thiol groups (e.g., cysteine residues) under reducing conditions.

Key Steps ( ):

-

Reduction : Pre-treat proteins with TCEP to reduce disulfide bonds.

-

Labeling : Dissolve Cy3 maleimide in organic solvent (e.g., DMSO), then mix with the target in buffer (pH 6.5–7.5).

-

Purification : Remove excess dye via gel filtration or dialysis.

Applications :

Click Chemistry (Azide-Alkyne Cycloaddition)

Cy3 azide (non-sulfonated) participates in copper-free click reactions with DBCO- or BCN-modified biomolecules, forming stable triazole linkages.

Reaction Efficiency ( ):

-

Conditions :

-

Solvent: Mix organic co-solvent (e.g., DMSO) with aqueous buffer.

-

Temperature: RT, no copper catalyst required.

-

| Probe Type | Fluorescence Enhancement |

|---|---|

| Tetrazine-Cy3 (IC-based) | 148% (vs. 33.5% for TBET probes) |

| Vinylene-linked Cy3 | Improved fluorogenicity |

This reaction is critical for bioorthogonal labeling in live-cell imaging .

Environmental Effects on Fluorescence

Cy3’s fluorescence intensity is modulated by its chemical environment, particularly in protein-DNA complexes:

Key Findings ( ):

-

3′ vs. 5′ Labeling :

DNA Position SSB-Induced Enhancement (10 mM NaCl) hRPA-Induced Enhancement 3′-Cy3 114% 77% 5′-Cy3 71% 12% -

Mechanism : Steric hindrance from proteins restricts Cy3’s photoisomerization, increasing fluorescence lifetime (e.g., from 300 ps to 2 ns) .

Carboxylic Acid Activation

Cy3 carboxylic acid (non-sulfonated) requires activation (e.g., EDC/NHS) for conjugation to amines.

Comparative Reactivity of Cy3 Derivatives

| Property | NHS Ester | Maleimide | Azide |

|---|---|---|---|

| Target Group | Amines | Thiols | Azides/DBCO |

| Aqueous Solubility | Low (needs DMF) | Low (needs DMSO) | Low (needs DMSO) |

| pH Stability | 4–10 | 6.5–7.5 | 4–10 |

| Key Application | Antibody labeling | Protein tracking | Live-cell imaging |

科学的研究の応用

作用機序

Cy 3が作用を発揮する機序は、主に光による励起時に蛍光を発する能力に基づいています。染料は特定の波長(約555 nm)の光を吸収し、より長い波長(約569 nm)の光を放射します。この特性により、Cy 3は様々な用途で蛍光マーカーとして使用できます。 Cy 3の分子標的は、核酸とタンパク質であり、それに共有結合的または非共有結合的に結合することで、可視化と定量が可能です .

類似化合物との比較

Cy 3は、シアニン染料ファミリーの一部であり、構造と特性が類似したいくつかの他の化合物を含んでいます。類似した化合物には、次のものがあります。

Cy 5: ポリメチン鎖がより長い別のシアニン染料であり、異なる吸収スペクトルと発光スペクトルを持っています。

Cy 7: ポリメチン鎖がさらに長いシアニン染料であり、近赤外画像化用途に使用されています。

Alexa Fluor 555: Cy 3に似ていますが、光安定性と輝度が向上した染料.

Cy 3の独自性: Cy 3は、特定のスペクトル特性により、可視域での励起と発光を必要とする用途に適しています。 比較的高い蛍光強度と安定性により、多くの生物学的および化学的アッセイで好ましい選択肢となっています .

生物活性

Cy 3 (Non-Sulfonated), also known as Cyanine 3, is a widely utilized fluorescent dye in biological research. Its primary applications include labeling proteins and nucleic acids, enabling the visualization and quantification of these biomolecules in various assays. This article delves into the biological activity of Cy 3, exploring its mechanisms of action, biochemical properties, cellular effects, and relevant case studies.

Target of Action:

Cy 3 interacts primarily with proteins and nucleic acids through covalent bonding. This interaction is crucial for its function as a fluorescent label, allowing researchers to track biomolecules in real-time within cellular environments .

Mode of Action:

Upon excitation by light at specific wavelengths, Cy 3 emits fluorescence. The intensity of this fluorescence can be influenced by the local environment, including the presence of nearby nucleobases or proteins that enhance its emission .

Biochemical Pathways:

The binding of Cy 3 to biomolecules affects several biochemical pathways, particularly those involved in gene expression and protein synthesis. For instance, the dye can influence cellular signaling pathways by altering the dynamics of protein interactions .

Cy 3's high extinction coefficient and quantum yield make it an excellent choice for fluorescence-based techniques. The dye's stability is generally good; however, it can degrade under prolonged light exposure or extreme pH levels .

Cellular Effects

Subcellular Localization:

Cy 3 exhibits specific localization patterns within cells that can affect its biological activity. The dye can be directed to organelles or compartments through targeting signals or modifications .

Dosage Effects:

In animal models, the effects of Cy 3 vary with dosage. At lower concentrations, it is well-tolerated and does not exhibit significant toxicity. However, higher concentrations may lead to adverse effects depending on the biological context .

Case Studies

-

Fluorescence Resonance Energy Transfer (FRET):

In studies involving FRET, Cy 3 has been used as a donor molecule paired with acceptors such as Cy 5 to investigate molecular interactions. The efficiency of energy transfer is influenced by the spatial arrangement of the fluorophores . -

Protein Binding Studies:

Research has shown that Cy 3-labeled DNA interacts differently with binding proteins depending on the position of the dye (5' vs. 3' end). For example, binding studies demonstrated a significant enhancement in fluorescence when Cy 3 was positioned at the 3' end compared to the 5' end due to environmental factors affecting the dye's properties within protein-DNA complexes .

特性

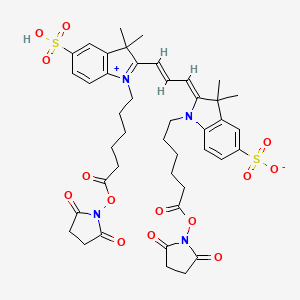

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQEZWSNFNUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146397-20-8 | |

| Record name | Cy 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146397-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。